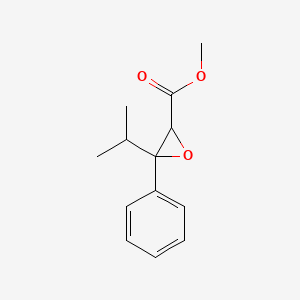![molecular formula C9H18N2O2 B13639151 N-[(3-aminocyclobutyl)methyl]-3-methoxypropanamide](/img/structure/B13639151.png)
N-[(3-aminocyclobutyl)methyl]-3-methoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-aminocyclobutyl)methyl]-3-methoxypropanamide is a chemical compound with the molecular formula C9H18N2O2 It is characterized by the presence of an aminocyclobutyl group attached to a methoxypropanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-aminocyclobutyl)methyl]-3-methoxypropanamide typically involves the reaction of 3-aminocyclobutylmethanol with 3-methoxypropionyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated purification systems may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-aminocyclobutyl)methyl]-3-methoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N-[(3-aminocyclobutyl)methyl]-3-methoxypropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of N-[(3-aminocyclobutyl)methyl]-3-methoxypropanamide involves its interaction with specific molecular targets. The aminocyclobutyl group can form hydrogen bonds or electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The methoxypropanamide moiety may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
tert-butyl N-[(3-aminocyclobutyl)methyl]carbamate: This compound shares the aminocyclobutyl group but has a different functional group attached.
N-[(1-aminocyclobutyl)methyl]-3-bromo-5-nitropyridin-2-amine: Another compound with a similar aminocyclobutyl group but different substituents.
Uniqueness
N-[(3-aminocyclobutyl)methyl]-3-methoxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxypropanamide moiety differentiates it from other similar compounds, potentially offering unique advantages in terms of reactivity and application.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H18N2O2 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
N-[(3-aminocyclobutyl)methyl]-3-methoxypropanamide |
InChI |
InChI=1S/C9H18N2O2/c1-13-3-2-9(12)11-6-7-4-8(10)5-7/h7-8H,2-6,10H2,1H3,(H,11,12) |
Clave InChI |
KSTHOXSWALJROK-UHFFFAOYSA-N |
SMILES canónico |
COCCC(=O)NCC1CC(C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one](/img/structure/B13639075.png)




![9-Benzyl-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13639131.png)


![2-[({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid](/img/structure/B13639164.png)


![4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide](/img/structure/B13639176.png)


